ダルグリタゾン

説明

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. Darglitazone may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

科学的研究の応用

PPAR-γアゴニスト

ダルグリタゾンは、チアゾリジンジオン系薬剤の一種であり、ペルオキシソーム増殖剤活性化受容体ガンマ(PPAR-γ)のアゴニストです。PPAR-γは、核内受容体スーパーファミリーの転写因子の孤児メンバーです 。これは、ダルグリタゾンがPPAR-γに結合して活性化できることを意味し、体に対して様々な効果をもたらす可能性があります。

インスリン感受性向上作用

ダルグリタゾンは、様々なインスリン感受性向上効果をもたらします 。血糖値のコントロールを改善することができます。これは、特に2型糖尿病の患者さんの血糖値管理に役立ちます .

脂質代謝改善作用

ダルグリタゾンは、血糖値への影響に加えて、脂質代謝改善作用も示します 。これは、ダルグリタゾンが血液中の脂質(脂肪)のレベルを調節するのに役立つことを意味し、心血管の健康にとって重要です。

代謝性疾患の治療

ダルグリタゾンは、ファイザー社によって2型糖尿病などの代謝性疾患の治療薬として研究されました 。ダルグリタゾンのインスリン感受性向上作用と脂質代謝改善作用は、これらの状態の治療に潜在的に役立ちます。

炎症反応の抑制

ある研究では、ダルグリタゾンが糖尿病マウスにおける4時間後に損なわれた炎症反応を回復させ、その後、対照群と糖尿病群の両方で8時間と24時間後に続く炎症反応を抑制することが示されました 。これは、ダルグリタゾンが特定の条件下で炎症反応を調節するために使用できる可能性があることを示唆しています。

神経保護効果

ダルグリタゾンは、虚血性脳卒中後の糖尿病マウスの梗塞サイズを縮小させることが示されています 。これは、ダルグリタゾンが神経保護効果を持つ可能性があり、脳卒中やその他の脳損傷などの状態の治療に役立つ可能性があることを示唆しています。

作用機序

Target of Action

Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .

Mode of Action

As an agonist of PPAR-γ, Darglitazone binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Biochemical Pathways

The activation of PPAR-γ by Darglitazone influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .

Pharmacokinetics

It is known that darglitazone is more orally potent in restoring euglycemia compared to other thiazolidinediones .

Result of Action

Darglitazone’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, Darglitazone treatment has been associated with a reduction in infarct size in certain models .

Action Environment

The efficacy and stability of Darglitazone’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, Darglitazone was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of Darglitazone.

生化学分析

Biochemical Properties

Darglitazone interacts with PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism . The interaction between Darglitazone and PPAR-γ leads to the activation of the receptor, which in turn regulates the transcription of genes involved in insulin sensitivity .

Cellular Effects

Darglitazone exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways and gene expression. It improves glycemic control by enhancing the sensitivity of cells to insulin . This is achieved by modulating the activity of PPAR-γ, which influences the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of Darglitazone involves its binding to PPAR-γ, leading to the activation of this nuclear receptor . This activation influences the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Temporal Effects in Laboratory Settings

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is a long-term effect observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is observed even at low doses .

Metabolic Pathways

Darglitazone is involved in the metabolic pathway of glucose and lipid metabolism, primarily through its interaction with PPAR-γ . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in these metabolic pathways .

Transport and Distribution

It is known that Darglitazone exerts its effects primarily through its interaction with PPAR-γ, which is a nuclear receptor .

Subcellular Localization

The subcellular localization of Darglitazone is primarily in the nucleus, where it interacts with PPAR-γ to exert its effects . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism .

生物活性

Darglitazone is a thiazolidinedione compound primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes and associated metabolic disorders. This article delves into the biological activity of darglitazone, highlighting its effects on metabolic parameters, inflammatory responses, and potential safety concerns based on diverse research findings.

Darglitazone exerts its biological effects primarily through the activation of PPAR-γ, which plays a crucial role in glucose and lipid metabolism. By enhancing insulin sensitivity, darglitazone facilitates improved glucose uptake in peripheral tissues, thereby lowering blood glucose levels. Research indicates that darglitazone is more potent than other thiazolidinediones like rosiglitazone and pioglitazone in restoring euglycemia in diabetic models .

Metabolic Effects

Several studies have documented the metabolic effects of darglitazone in various models, particularly focusing on its impact on insulin resistance and lipid profiles.

Key Findings from Clinical Studies

-

Insulin Sensitivity : In a double-blind placebo-controlled study involving obese non-insulin-dependent diabetes mellitus (NIDDM) subjects, darglitazone treatment resulted in:

- A significant decrease in 24-hour plasma glucose area under the curve from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h·L⁻¹ (p = 0.002).

- A reduction in serum insulin area under the curve from 1027.2 ± 254.4 to 765.6 ± 170.4 µU·h·L⁻¹ (p = 0.045).

- A decrease in non-esterified fatty acids from 1900 ± 236 to 947 ± 63 g·h·L⁻¹ (p = 0.002) and serum triglycerides by 25.9% compared to a negligible change in the placebo group (p = 0.012) .

-

Inflammatory Response Modulation : Darglitazone has shown biphasic effects on inflammatory responses in diabetic mice models:

- It normalized acute pro-inflammatory cytokine responses at early time points post-injury while suppressing later inflammatory responses .

- In a study involving diabetic ob/ob mice, darglitazone treatment led to significantly increased expressions of TNF-α and IL-1β at 4 hours post-cerebral hypoxia/ischemia insult, followed by suppression at later time points .

Safety Profile and Toxicological Concerns

Despite its beneficial effects, darglitazone's safety profile warrants attention due to potential adverse effects observed with other thiazolidinediones, particularly regarding liver toxicity.

Case Studies and Reports

Summary of Research Findings

The following table summarizes key findings from various studies on darglitazone:

特性

IUPAC Name |

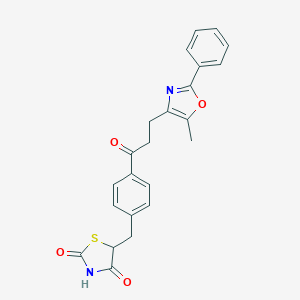

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNSPHAFATFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057644 | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141200-24-0 | |

| Record name | Darglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141200-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。